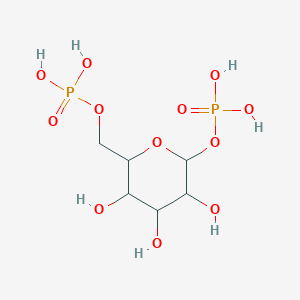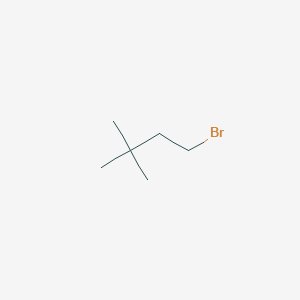![molecular formula C₃₁H₃₅ClN₂O₂RuS B154963 [(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene CAS No. 192139-90-5](/img/structure/B154963.png)
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as (S,S)-N-(对甲苯磺酰)-1,2-二苯乙烷二胺(对异丙基苯)氯化钌(II) in Chinese . It has been used as a reactant in studies of thermal decomposition .
Chemical Reactions Analysis
This compound has been used in tandem hydroformylation and hydrogenation of terminal olefins .
Physical And Chemical Properties Analysis
The molar mass of this compound is 631.17 g/mol . It has a melting point of over 175°C . Unfortunately, other physical and chemical properties are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Novel Substituted 1,5-Benzothiazepines
The compound was involved in synthesizing novel 1,5-benzothiazepines, incorporating sulfonyl groups through reactions with various diones and 2-aminobenzenethiol. These compounds were characterized and analyzed for molecular reactivity using descriptors like electrophilicity and HOMO-LUMO energy gap (Chhakra, Mukherjee, Singh, & Chauhan, 2019).
Catalyst in Asymmetric Transfer Hydrogenation
This compound, known as Noyori's catalyst, is predominantly used in the asymmetric transfer hydrogenation of ketones and imines. It has a stable form and can be prepared from commercially available materials, showing high potential in catalysis (Ferrié, Fenneteau, & Evanno, 2014).
Polymer and Material Synthesis
Development of Polyimides and Sulfonated Polyimides
The compound contributed to the development of new polyimide derivatives with 1,1-diphenylethylene units. These materials exhibited promising properties for various industrial applications, characterized by techniques like NMR, FTIR, and thermogravimetric analysis (Summers, Kasiama, & Summers, 2017).
Creation of Sulfonated Poly(Phenylene) for Fuel Cell Applications
Utilizing a variant of this compound, researchers synthesized sulfonated polyphenylene membranes for polymer electrolyte membrane fuel cell (PEMFC) systems. These membranes showed high ion exchange capacity and thermal stability, making them viable for energy-related applications (Jang et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of [(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene can be achieved through a multi-step reaction pathway involving the conversion of starting materials into intermediate compounds, followed by the final product.", "Starting Materials": [ "Benzene", "Bromobenzene", "Methylmagnesium bromide", "Sodium azide", "Chlororuthenium(III) chloride hydrate", "1-Methyl-4-propan-2-ylbenzene", "Sulfuric acid", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Bromobenzene is converted to phenylmagnesium bromide by reacting with magnesium metal in dry ether.", "Step 2: The phenylmagnesium bromide is then reacted with benzene in the presence of palladium on carbon catalyst to form diphenyl.", "Step 3: Diphenyl is reacted with 1-methyl-4-propan-2-ylbenzene in the presence of sulfuric acid to form 1,1'-bis(4-methylphenyl) diphenyl.", "Step 4: Sodium azide is reacted with 1,1'-bis(4-methylphenyl) diphenyl in the presence of sodium hydroxide to form [(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide.", "Step 5: Chlororuthenium(III) chloride hydrate is reacted with [(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide in the presence of hydrogen gas to form [(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+)." ] } | |
CAS-Nummer |
192139-90-5 |
Produktname |
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
Molekularformel |
C₃₁H₃₅ClN₂O₂RuS |
Molekulargewicht |
636.2 g/mol |
IUPAC-Name |
[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1 |
InChI-Schlüssel |
AZFNGPAYDKGCRB-XCPIVNJJSA-M |
Isomerische SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.Cl[Ru+] |
SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
Synonyme |
[RuCl(TsDPEN)(η-6-cymene)]; [((S,S)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium; , [S-(R*,R*)]-[N-[2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




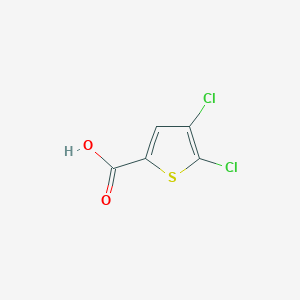
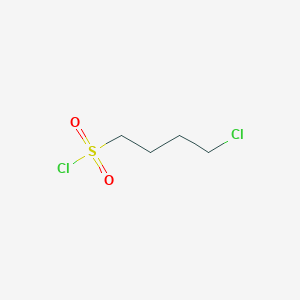
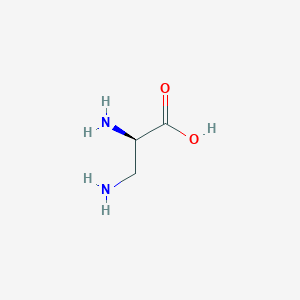




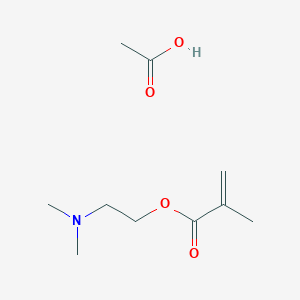
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)
